molecular formula C11H9ClN2O B1627456 3-(4-Chlorophenyl)-6-methoxypyridazine CAS No. 70751-01-8

3-(4-Chlorophenyl)-6-methoxypyridazine

Cat. No. B1627456
CAS RN: 70751-01-8
M. Wt: 220.65 g/mol
InChI Key: ZBOOOUHWZYFGSL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methoxypyridazine, also known as CPMP, is a chemical compound that belongs to the class of pyridazines. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Scientific Research Applications

Crystal Structure and DFT Calculations

  • The compound 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which is structurally related to 3-(4-Chlorophenyl)-6-methoxypyridazine, has been extensively studied. Researchers have characterized it using various spectroscopic and crystallographic techniques. This research is significant for understanding the molecular geometry, vibrational frequencies, and other physical properties of similar compounds, including 3-(4-Chlorophenyl)-6-methoxypyridazine (Alaşalvar et al., 2014).

Large Scale Synthesis

  • A study details the development of a large-scale synthesis method for 3-chloro-5-methoxypyridazine, a compound closely related to 3-(4-Chlorophenyl)-6-methoxypyridazine. This method is considered superior to previously described synthesis processes, highlighting advancements in the efficient production of such compounds (Bryant et al., 1995).

Vibrational and NMR Spectral Analysis

  • Research on 3-chloro-6-methoxypyridazine, closely related to the compound , involved detailed FT-Raman and FT-Infrared spectra measurements. The study provides insights into the molecular structure and behavior of similar compounds through theoretical calculations and spectral analyses (Vijaya Chamundeeswari et al., 2013).

New Synthetic Routes

  • A study focused on the synthesis of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as a starting material. This research offers new synthetic pathways for compounds related to 3-(4-Chlorophenyl)-6-methoxypyridazine, thereby expanding the possibilities for creating novel derivatives (Ju Xiu-lian, 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOOUHWZYFGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572837
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70751-01-8
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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